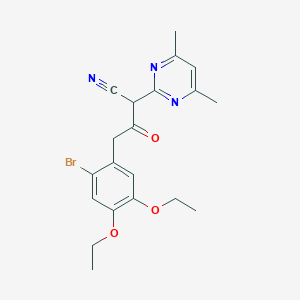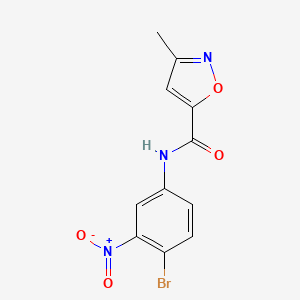
4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile involves the inhibition of specific enzymes. Studies have shown that this compound inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters such as acetylcholine. This inhibition results in an increase in the levels of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In the field of medicinal chemistry, this compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Studies have shown that this compound exhibits potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, where it has been shown to improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile in lab experiments include its potent inhibitory activity against specific enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to exhibit potent anti-tumor activity and can induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific reagents and conditions for its synthesis.
Future Directions
There are several future directions for the scientific research related to 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile. One potential direction is the further investigation of its potential use in the development of new drugs for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and nanomaterials, and further investigation in this area could lead to the development of new materials with unique properties. Finally, future research could focus on the optimization of the synthesis method for this compound, making it more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research in this area could lead to the development of new drugs and materials with unique properties.
Synthesis Methods
The synthesis of 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2,4,6-trimethylpyrimidine with ethyl 2-bromo-4,5-diethoxybenzoate in the presence of a base such as potassium carbonate. This results in the formation of 2-(2-bromo-4,5-diethoxyphenyl)-4,6-dimethylpyrimidine. The second step involves the reaction of this intermediate with ethyl cyanoacetate in the presence of a base such as sodium hydride. This results in the formation of the final product, this compound.
Scientific Research Applications
The compound 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
properties
IUPAC Name |
4-(2-bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c1-5-26-18-9-14(16(21)10-19(18)27-6-2)8-17(25)15(11-22)20-23-12(3)7-13(4)24-20/h7,9-10,15H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZJDWBEWWSBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC(=O)C(C#N)C2=NC(=CC(=N2)C)C)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)

![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)

![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)

![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)

![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)